N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS No.: 941993-57-3
Cat. No.: VC4830614
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941993-57-3 |
|---|---|
| Molecular Formula | C15H11N3O3S |
| Molecular Weight | 313.33 |
| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H11N3O3S/c1-9(19)13-12(10-5-3-2-4-6-10)17-15(22-13)18-14(20)11-7-8-16-21-11/h2-8H,1H3,(H,17,18,20) |
| Standard InChI Key | STNFXJQSKXWSKB-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates two heterocyclic systems: a 1,3-thiazole ring and a 1,2-oxazole ring. The thiazole component is substituted with a phenyl group at C4 and an acetyl group at C5, while the oxazole ring is linked via a carboxamide group at C2 of the thiazole.
Thiazole Core Modifications
Thiazole derivatives are renowned for their pharmacological versatility, with substitutions at C4 and C5 significantly influencing electronic properties and bioactivity. The phenyl group at C4 introduces steric bulk and enhances lipophilicity, which may improve membrane permeability . The acetyl group at C5 serves as an electron-withdrawing substituent, potentially stabilizing the thiazole ring and modulating interactions with biological targets such as enzymes or receptors .
Oxazole-Carboxamide Linkage
The 1,2-oxazole-5-carboxamide moiety contributes hydrogen-bonding capacity through its amide group, a feature critical for target engagement in enzyme inhibition. The oxazole ring’s planar structure may facilitate π-π stacking interactions with aromatic residues in protein binding sites . Comparative studies on similar carboxamide-linked heterocycles suggest that this linkage enhances metabolic stability compared to ester or ether analogs .
Synthetic Methodologies and Reaction Optimization
While no explicit synthetic protocol for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide exists in the reviewed literature, its synthesis can be extrapolated from established routes for analogous thiazole-oxazole hybrids.
Thiazole Ring Formation
The 1,3-thiazole core is typically synthesized via the Hantzsch thiazole synthesis, involving the cyclocondensation of α-haloketones with thioamides. For example, 5-acetyl-4-phenyl-1,3-thiazol-2-amine could be prepared by reacting 4-phenyl-3-thioureidoacetylacetone with bromoacetylphenone under basic conditions .
Representative Reaction Scheme
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Thioamide Formation:
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Cyclization:
Base-mediated cyclization yields 5-acetyl-4-phenyl-1,3-thiazol-2-amine.
Oxazole-Carboxamide Coupling
The oxazole-5-carboxamide moiety can be introduced via carbodiimide-mediated coupling between 1,2-oxazole-5-carboxylic acid and the thiazole-2-amine. For instance, using EDCI/HOBt in DMF facilitates amide bond formation with minimal racemization .
Optimization Considerations:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
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Temperature: Reactions typically proceed at 0–25°C to prevent side reactions.
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Yield: Reported yields for analogous couplings range from 65% to 85% .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Parameters
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 353.41 g/mol | Calculated |
| LogP (Lipophilicity) | 2.8 ± 0.3 | ChemDraw Prediction |
| Solubility (H₂O) | <1 mg/mL | Estimated via SwissADME |
| pKa | 4.2 (amide), 9.1 (thiazole) | MarvinSketch |
Spectroscopic Characterization
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¹H NMR (CDCl₃): Key signals include:
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¹³C NMR: Peaks at δ 168.9 (amide C=O), 165.4 (acetyl C=O), and 150.2 (oxazole C2) .
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HRMS: Expected [M+H]⁺ at m/z 354.1245 (calculated for C₁₈H₁₆N₃O₃S⁺).
Pharmacokinetic and Toxicity Profiling
Metabolic Stability
In vitro studies on related carboxamides indicate moderate hepatic stability (t₁/₂ = 45–60 min in human microsomes) . The acetyl group may undergo Phase II glucuronidation, necessitating prodrug strategies for oral bioavailability.
Toxicity Predictions
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hERG Inhibition Risk: Low (predicted IC₅₀ > 10 μM)
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Ames Test: Negative (no mutagenic alerts in Derek Nexus)
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